(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate
Description
The compound “(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate” is a benzofuran derivative characterized by a fused bicyclic core structure. Key features include:
- Core structure: A dihydrobenzofuran ring system with a methyl group at position 4, a ketone at position 3, and a cyclopropanecarboxylate ester at position 5.
- Stereochemistry: The Z-configuration of the exocyclic double bond ensures spatial orientation critical for molecular interactions.
Properties
IUPAC Name |
[(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-11-7-14(23-19(22)13-4-5-13)9-15-17(11)18(21)16(24-15)8-12-3-2-6-20-10-12/h2-3,6-10,13H,4-5H2,1H3/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOGRECDSBHDEF-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)OC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)OC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a complex organic compound characterized by its unique structural features, which include a benzofuran core, a pyridine moiety, and a cyclopropane carboxylate group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Synthetic Routes
The synthesis of this compound typically involves multi-step processes:
- Formation of the Benzofuran Core : This is achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.
- Condensation Reaction : A condensation reaction between 4-methyl-3-oxo-2,3-dihydrobenzofuran-6-carbaldehyde and pyridine-3-carbaldehyde is performed under basic conditions to form a Schiff base.
- Cyclopropanation : The Schiff base is then subjected to cyclopropanation using agents like diazomethane or cyclopropyl halides to yield the final product.
Chemical Reactions
The compound can undergo various reactions:
- Oxidation : Using potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
- Reduction : Achieved using sodium borohydride or lithium aluminum hydride to produce alcohols or amines.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions may lead to the modulation of various biological pathways including signal transduction and gene expression regulation.
Potential Therapeutic Applications
Research indicates that this compound may exhibit several therapeutic properties:
- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation by interfering with cellular signaling pathways.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various models.
- Antimicrobial Properties : It may possess activity against certain bacterial strains, making it a candidate for further drug development .
Case Studies and Research Findings
A number of studies have explored the biological effects of this compound:
- Anticancer Studies : In vitro assays demonstrated that (Z)-4-methyl-3-oxo compounds can induce apoptosis in cancer cell lines, suggesting potential as anticancer agents .
- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways, showing promising results that warrant further investigation.
Comparative Analysis
The biological activity of (Z)-4-methyl-3-oxo compounds can be compared with similar structures:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| (E)-4-methyl-3-oxo... | E-isomer | Different activity profile |
| 4-methyl... | Acetate group instead of cyclopropanecarboxylate | Varies in activity |
The stereochemistry and functional groups significantly influence the biological properties of these compounds, highlighting the importance of structural modifications in drug design .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound belongs to a class of dihydrobenzofuran derivatives with variable substituents at positions 2 and 6. Below is a comparison with structurally related analogs:
Analytical Methods for Comparison
- Spectrofluorometry and Tensiometry : Used to determine critical micelle concentration (CMC) in quaternary ammonium analogs, highlighting methodologies applicable to solubility studies of benzofuran derivatives .
- Virtual Screening : Structural similarity metrics (e.g., Tanimoto coefficient) prioritize compounds with conserved dihydrobenzofuran cores, while substituent variations drive divergent biological outcomes .
Research Findings and Implications
- Structure-Activity Relationship (SAR): Pyridine-based substituents improve target selectivity in enzyme inhibition, whereas methoxy groups enhance lipophilicity and non-specific binding . The cyclopropanecarboxylate group at position 6 stabilizes the compound’s conformation, as evidenced by molecular dynamics simulations of related esters .
- Gaps in Literature: Limited pharmacokinetic data (e.g., bioavailability, metabolic stability) for the target compound necessitate further in vivo studies. Comparative toxicity profiles of pyridine- vs. benzene-substituted analogs remain unexplored.
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
